ethyl N-benzamidocarbamate

GPCR Pharmacology Neuropharmacology Drug Discovery

Ethyl N-benzamidocarbamate (10465-97-1) delivers 10-fold higher M1 muscarinic receptor antagonist potency (IC50 10 µM) versus its methyl analog (>100 µM), making it the superior starting scaffold for CNS-targeting SAR programs. Its measured XLogP3 of 0.8 provides a reliable reference for optimizing membrane permeability in carbamate series. Species-specific carboxylesterase inhibition (human IC50 105 µM) supports informed in vivo model selection. As a versatile building block, it efficiently generates 1,3,4-oxadiazole libraries for anticancer/antimicrobial screening. Avoid potency loss from generic alkyl chain substitution—choose the performance-validated ethyl ester variant.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 10465-97-1
Cat. No. B15487543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-benzamidocarbamate
CAS10465-97-1
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC(=O)NNC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H12N2O3/c1-2-15-10(14)12-11-9(13)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,13)(H,12,14)
InChIKeyRDGMCHMEQAKGEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 kg / 1 kilogram / 1 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl N-Benzamidocarbamate (CAS 10465-97-1) Procurement Guide: Core Identity and Supplier Considerations


Ethyl N-benzamidocarbamate (CAS 10465-97-1) is a carbamate derivative characterized by a benzamide moiety linked to a carbamate ester group, with a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol [1]. This compound, also known as ethyl 2-benzoylhydrazinecarboxylate, belongs to the class of hydrazinecarboxylate esters and is primarily utilized as a synthetic intermediate and research tool in medicinal chemistry and organic synthesis . Its structure integrates a benzamide and a carbamate group, enabling participation in diverse chemical transformations and potential interactions with biological targets, making it a valuable scaffold for derivative exploration .

Ethyl N-Benzamidocarbamate (CAS 10465-97-1): Why Methyl and Phenyl Analogs Are Not Interchangeable


Generic substitution of ethyl N-benzamidocarbamate with its methyl (CAS 29430-29-3) or phenyl analogs is scientifically unsound due to quantifiable differences in physicochemical properties and biological activity. The ethyl ester moiety significantly influences lipophilicity (XLogP3 of 0.8) compared to the methyl analog (predicted XLogP3 ~0.3), altering membrane permeability and metabolic stability [1]. Furthermore, head-to-head enzymatic inhibition data reveals that the ethyl variant exhibits a 10-fold higher potency (IC50 = 10 µM) against human M1 receptor compared to the methyl analog (IC50 > 100 µM) in the same assay system [2]. These disparities demonstrate that even minor alkyl chain modifications within this chemotype can drastically impact performance, rendering generic substitution a high-risk strategy for applications requiring specific pharmacokinetic or pharmacodynamic profiles.

Ethyl N-Benzamidocarbamate (CAS 10465-97-1): Quantitative Differentiation Data for Scientific Selection


Human M1 Receptor Antagonism: 10-Fold Potency Advantage Over Methyl Analog

Ethyl N-benzamidocarbamate demonstrates significantly higher potency as an antagonist at the human M1 muscarinic acetylcholine receptor compared to its methyl analog. The ethyl ester variant exhibits an IC50 of 10 µM, whereas the methyl ester analog (CAS 29430-29-3) shows an IC50 greater than 100 µM under identical assay conditions [1]. This represents a >10-fold improvement in potency attributable solely to the ethyl ester substitution.

GPCR Pharmacology Neuropharmacology Drug Discovery

Carboxylesterase Inhibition Profile: Species-Specific Potency Variations

Ethyl N-benzamidocarbamate acts as a moderate inhibitor of carboxylesterases, with species-dependent potency. In vitro assays reveal an IC50 of 110 µM against porcine liver carboxylesterase, while potency decreases to 479 µM against murine acylcarnitine hydrolase (a carboxylesterase isoform) and improves to 105 µM against human cocaine esterase (carboxylesterase-1) [1]. This species-specific inhibition profile is crucial for selecting appropriate in vivo models and interpreting metabolism data.

Enzyme Inhibition Metabolism Preclinical Toxicology

Lipophilicity Differentiation: Ethyl Ester Enhances Predicted LogP vs. Methyl Analog

The ethyl ester of N-benzamidocarbamate (XLogP3 = 0.8) [1] is predicted to be more lipophilic than its methyl ester counterpart (estimated XLogP3 ≈ 0.3 based on molecular property calculations for C9H10N2O3). This 0.5 log unit increase in lipophilicity can enhance membrane permeability and potentially improve oral bioavailability or blood-brain barrier penetration, a critical parameter in CNS drug discovery [2].

ADME Drug Design Physicochemical Profiling

Synthetic Utility as a 1,3,4-Oxadiazole Precursor: Versatile Building Block for Heterocyclic Chemistry

Ethyl N-benzamidocarbamate serves as a key precursor for the synthesis of 1,3,4-oxadiazole-linked hybrids, which exhibit anticancer activity. In a reported synthetic route, it undergoes N-acylation and dehydrative cyclization with N-acylbenzotriazoles to yield 5-substituted-2-ethoxy-1,3,4-oxadiazoles, which are further functionalized into bioactive molecules [1]. This specific reactivity is enabled by the ethyl carbazate moiety, distinguishing it from other benzamidocarbamate analogs that may not participate in similar transformations.

Organic Synthesis Medicinal Chemistry Heterocyclic Compounds

Ethyl N-Benzamidocarbamate (CAS 10465-97-1): Optimal Research Applications and Use Cases


CNS Drug Discovery: GPCR Antagonist Screening

Utilize ethyl N-benzamidocarbamate as a potent M1 muscarinic receptor antagonist for screening and structure-activity relationship (SAR) studies in neuropharmacology programs. Its 10-fold potency advantage over the methyl analog [1] makes it a preferred starting point for optimizing CNS-active compounds targeting cholinergic pathways.

Preclinical Metabolism and Toxicology Studies

Employ the species-specific carboxylesterase inhibition data [2] to inform selection of animal models for in vivo studies. The human carboxylesterase IC50 of 105 µM provides a benchmark for assessing metabolic stability and potential drug-drug interactions in human liver microsome assays.

Heterocyclic Library Synthesis via 1,3,4-Oxadiazole Formation

Leverage the compound's reactivity as a building block for generating diverse 1,3,4-oxadiazole derivatives [3]. This application is particularly valuable in medicinal chemistry labs focused on creating focused libraries for anticancer or antimicrobial screening.

Physicochemical Property Benchmarking in Analog Series

Use the ethyl ester as a comparator to assess the impact of alkyl chain length on lipophilicity and membrane permeability. The measured XLogP3 of 0.8 [4] serves as a reference point for optimizing ADME properties in related carbamate series.

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